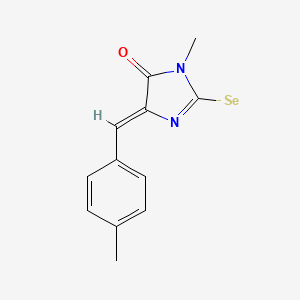
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone is a heterocyclic compound that contains selenium
Méthodes De Préparation
The synthesis of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone typically involves a multi-step process. One common method includes the reaction of 3-methyl-4-imidazolidinone with 4-methylbenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with selenium reagents under controlled conditions to introduce the selenoxo group. The reaction conditions often require careful temperature control and the use of inert atmosphere to prevent oxidation .
Analyse Des Réactions Chimiques
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The selenoxo group can be oxidized to form selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Applications De Recherche Scientifique
3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound has shown potential in biological studies due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its unique structure and reactivity.
Industry: It is used in the development of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone involves its interaction with molecular targets such as enzymes and receptors. The selenoxo group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Methyl-5-((4-methylphenyl)methylene)-2-selenoxo-4-imidazolidinone include:
3-Methyl-5-((4-methylphenyl)methylene)-2-thioxo-4-imidazolidinone: Contains a sulfur atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-oxo-4-imidazolidinone: Contains an oxygen atom instead of selenium.
3-Methyl-5-((4-methylphenyl)methylene)-2-imidazolidinone: Lacks the selenoxo group. The uniqueness of this compound lies in the presence of the selenoxo group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
79851-70-0 |
|---|---|
Formule moléculaire |
C12H11N2OSe |
Poids moléculaire |
278.20 g/mol |
InChI |
InChI=1S/C12H11N2OSe/c1-8-3-5-9(6-4-8)7-10-11(15)14(2)12(16)13-10/h3-7H,1-2H3/b10-7- |
Clé InChI |
UTLJOFQEARJCID-YFHOEESVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)[Se])C |
SMILES canonique |
CC1=CC=C(C=C1)C=C2C(=O)N(C(=N2)[Se])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


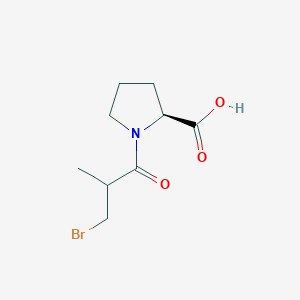
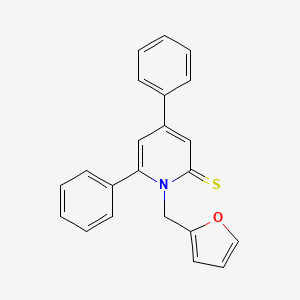


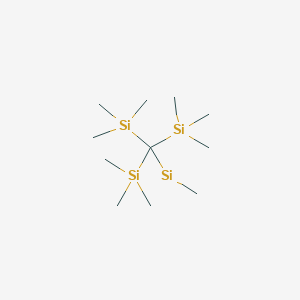
![2-[(2-Ethylhexyl)sulfanyl]-6-nitro-1,3-benzothiazole](/img/structure/B14437125.png)
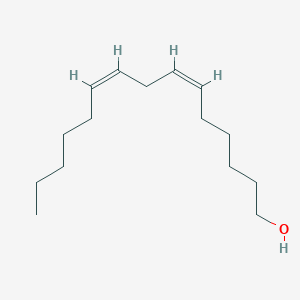
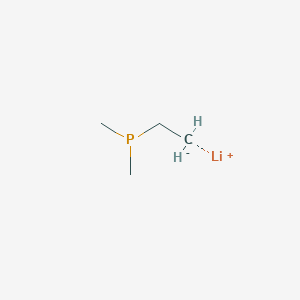
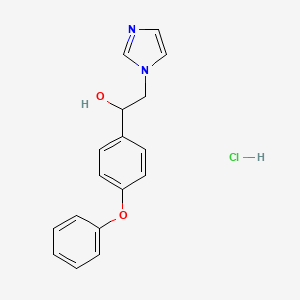
![2-Methyl-1,4-dioxaspiro[4.6]undecane](/img/structure/B14437145.png)

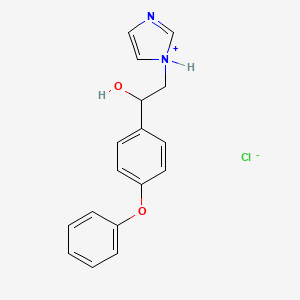
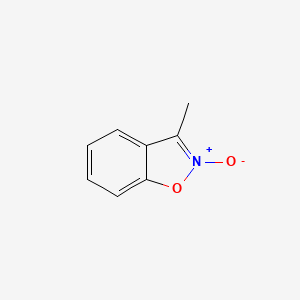
methanone](/img/structure/B14437166.png)
